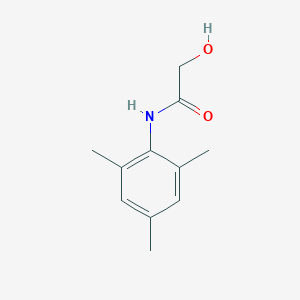

2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide

CAS No.: 867299-50-1

Cat. No.: VC7016426

Molecular Formula: C11H15NO2

Molecular Weight: 193.246

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 867299-50-1 |

|---|---|

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.246 |

| IUPAC Name | 2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide |

| Standard InChI | InChI=1S/C11H15NO2/c1-7-4-8(2)11(9(3)5-7)12-10(14)6-13/h4-5,13H,6H2,1-3H3,(H,12,14) |

| Standard InChI Key | XXCOYYOVKYXTIE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CO)C |

Introduction

2-Hydroxy-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is identified by the CAS number 867299-50-1. This compound is notable for its structural features, which include a hydroxyl group and a bulky trimethylphenyl moiety, contributing to its unique chemical and biological properties.

Synthesis and Preparation

The synthesis of 2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of 2,4,6-trimethylaniline with glyoxylic acid under mild conditions, often in the presence of a catalyst or under reflux. Industrial production methods scale up this process using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions

This compound undergoes various chemical reactions, including:

-

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

-

Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents like bromine (Br2) or nitric acid (HNO3).

Biological Activity

Research indicates that 2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide may exert its effects through several biological mechanisms:

-

Inhibition of Pro-inflammatory Cytokines: It can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential anti-inflammatory properties.

-

Enzyme Modulation: It may act as an inhibitor of specific enzymes involved in inflammatory pathways, although detailed enzymatic targets remain to be fully characterized.

| Biological Activity | Description |

|---|---|

| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines like TNF-alpha and IL-6. |

| Enzyme Modulation | Potential inhibitor of enzymes in inflammatory pathways. |

Applications in Scientific Research

This compound is used as an intermediate in the synthesis of more complex organic molecules and is explored for its potential biological activity, including antimicrobial and anti-inflammatory properties. It is also investigated as a lead compound for the development of novel therapeutics targeting diseases such as cancer and infections.

Comparison with Similar Compounds

To contextualize the activity of 2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide, it is beneficial to compare it with related compounds:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| N-(2,4,6-trimethylphenyl)acetamide | Lacks hydroxyl group | Moderate anti-inflammatory effects |

| Acetaminophen | Hydroxyl group present | Strong analgesic and antipyretic effects |

| Aspirin | Acetylated salicylic acid | Anti-inflammatory and analgesic effects |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume